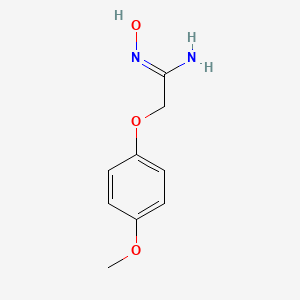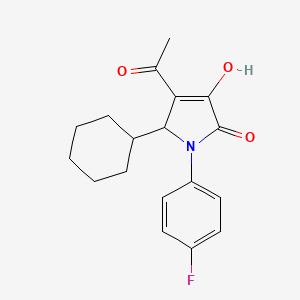
14,15β-二羟基克莱因酮
描述
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: 14,15beta-Dihydroxyklaineanone has shown significant cytotoxicity against various cancer cell lines, including human lung cancer and human breast cancer cell lines. .
Medicine: The compound’s antitumor-promoting and antischistosomal activities make it a promising candidate for the development of new chemotherapeutic agents. .
作用机制
Target of Action
14,15beta-Dihydroxyklaineanone is a diterpene isolated from Eurycoma longifolia Jack . It primarily targets HepG2 cells, a type of liver cancer cell .
Mode of Action
14,15beta-Dihydroxyklaineanone interacts with its targets by inhibiting cell proliferation and migration . It induces S cell cycle arrest by downregulating the expression levels of cyclin A, p-CDK2, cyclin B1, p21, E2F-1, and PCNA .
Biochemical Pathways
The compound affects the MAPK pathway by increasing the expression levels of phosphor-p38 . This pathway plays a crucial role in cellular processes such as growth, differentiation, and stress response .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It also downregulates the expression of several proteins involved in cell cycle progression, leading to S cell cycle arrest .
Action Environment
The action of 14,15beta-Dihydroxyklaineanone can be influenced by environmental factors. For instance, the compound is derived from Eurycoma longifolia Jack, a plant commonly found in Southeast Asia and Indo China . The plant’s growth conditions, such as soil type and climate, could potentially affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
14,15beta-Dihydroxyklaineanone plays a significant role in biochemical reactions. It has been found to exhibit cytotoxicity against human lung cancer and human breast cancer cell lines
Cellular Effects
14,15beta-Dihydroxyklaineanone has been found to inhibit the growth and migration of HepG2 cells, a type of liver cancer cell . It does not induce cell apoptosis but induces S cell cycle arrest by downregulating the expression levels of cyclin A, p-CDK2, cyclin B1, p21, E2F-1, and PCNA .
Molecular Mechanism
The molecular mechanism of 14,15beta-Dihydroxyklaineanone involves the regulation of the MAPK pathway. It increases the expression levels of phosphor-p38, a protein involved in cell cycle regulation . Downregulating of p38 could antagonize the inhibition of cell proliferation and migration induced by 14,15beta-Dihydroxyklaineanone treatment .
准备方法
Synthetic Routes and Reaction Conditions: 14,15beta-Dihydroxyklaineanone is typically isolated from the roots of Eurycoma longifolia through a series of extraction and purification processes. The roots are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as methanol or ethanol. The crude extract is further purified using chromatographic techniques, such as column chromatography, to isolate 14,15beta-Dihydroxyklaineanone .
Industrial Production Methods: While there is limited information on the large-scale industrial production of 14,15beta-Dihydroxyklaineanone, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve optimizing the solvent extraction process and employing efficient chromatographic techniques to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: 14,15beta-Dihydroxyklaineanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 14,15beta-Dihydroxyklaineanone, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 14,15beta-Dihydroxyklaineanone. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
相似化合物的比较
Hydroxychloroquine: An alkalinizing lysosomatropic drug with antimalarial and experimental COVID-19 treatment properties.
Doxycycline: A broad-spectrum antibiotic with antitumor activity.
Uniqueness: 14,15beta-Dihydroxyklaineanone is unique due to its specific biological activities, particularly its ability to inhibit cancer cell proliferation and migration through the p38 MAPK pathway. This sets it apart from other similar compounds, which may have different mechanisms of action and target different pathways .
属性
IUPAC Name |
(1R,2S,3S,7S,9R,12R,13R,14S,15R,16R,17S)-3,12,13,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-7-5-10(21)15(24)18(3)9(7)6-11-19(4)14(18)13(23)12(22)8(2)20(19,27)16(25)17(26)28-11/h5,8-9,11-16,22-25,27H,6H2,1-4H3/t8-,9-,11+,12+,13-,14+,15+,16-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMAVFXIRDAPM-RELKVJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C2C3(C(CC4C2(C1(C(C(=O)O4)O)O)C)C(=CC(=O)C3O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H]2[C@@]3([C@@H](C[C@@H]4[C@]2([C@]1([C@H](C(=O)O4)O)O)C)C(=CC(=O)[C@H]3O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


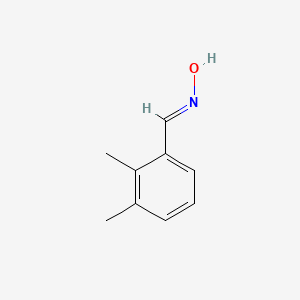
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)
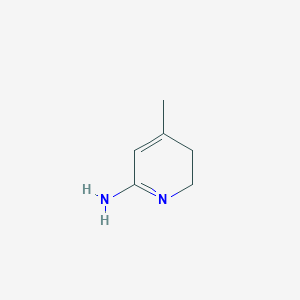
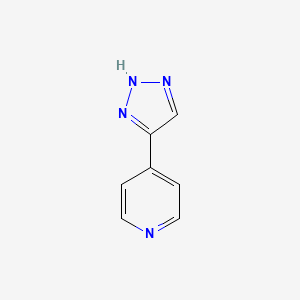
![2-Bromo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one](/img/structure/B1639655.png)
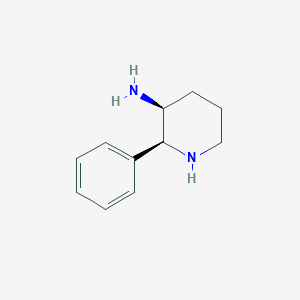
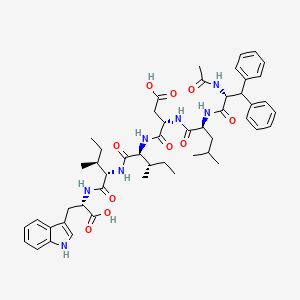
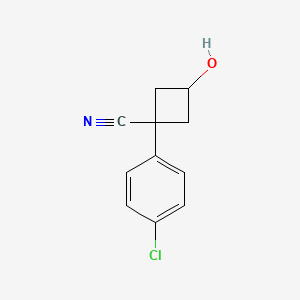
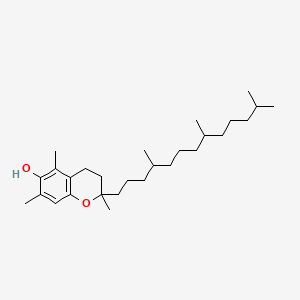
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)

